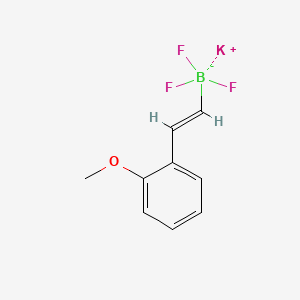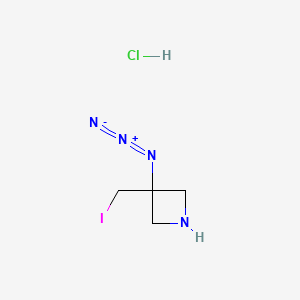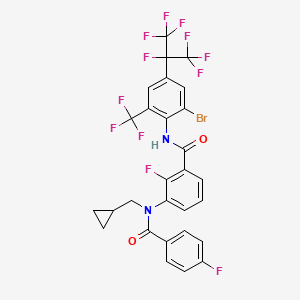
Cyproflanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyproflanilide is a novel diamide insecticide developed by CAC Nantong Taihe Chemical Co., Ltd. It is known for its high insecticidal activity and low toxicity to aquatic organisms. This compound is particularly effective against a variety of pests, including Lepidoptera, Coleoptera, and Thysanoptera, making it a valuable tool in agricultural pest management .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyproflanilide involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the benzamide core: This involves the reaction of a substituted aniline with a suitable acid chloride under controlled conditions to form the benzamide.
Introduction of the fluorinated groups: The benzamide core is then subjected to fluorination reactions to introduce the heptafluoropropyl and trifluoromethyl groups.
Bromination: The final step involves the bromination of the benzamide to introduce the bromo group at the desired position.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
Cyproflanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized benzamide derivatives, while reduction can yield reduced forms of the original molecule .
科学研究应用
Cyproflanilide has a wide range of scientific research applications, including:
Agricultural Pest Management: This compound is used to control a variety of agricultural pests, particularly those that are resistant to other insecticides.
Biological Studies: Research on this compound has provided insights into the detoxification mechanisms of pests and the role of cytochrome P450 monooxygenases in insecticide resistance.
Environmental Studies: Studies on the environmental fate and ecotoxicology of this compound help in understanding its impact on non-target organisms and ecosystems.
作用机制
Cyproflanilide acts as an allosteric modulator of gamma-aminobutyric acid (GABA)-gated chloride ion channels. By binding to these channels, this compound disrupts the normal function of the nervous system in pests, leading to paralysis and death. This unique mechanism of action makes this compound effective against pests that have developed resistance to other insecticides .
相似化合物的比较
Similar Compounds
Chlorantraniliprole: Another diamide insecticide with a similar mode of action but different chemical structure.
Avermectin: A macrocyclic lactone insecticide that targets glutamate-gated chloride channels instead of GABA-gated channels.
Uniqueness of Cyproflanilide
This compound is unique due to its specific targeting of GABA-gated chloride channels, which sets it apart from other insecticides that target different pathways. Its high efficacy and low toxicity to non-target organisms make it a valuable addition to the arsenal of insecticides available for pest management .
属性
CAS 编号 |
2375110-88-4 |
|---|---|
分子式 |
C28H17BrF12N2O2 |
分子量 |
721.3 g/mol |
IUPAC 名称 |
N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[cyclopropylmethyl-(4-fluorobenzoyl)amino]-2-fluorobenzamide |
InChI |
InChI=1S/C28H17BrF12N2O2/c29-19-11-15(25(32,27(36,37)38)28(39,40)41)10-18(26(33,34)35)22(19)42-23(44)17-2-1-3-20(21(17)31)43(12-13-4-5-13)24(45)14-6-8-16(30)9-7-14/h1-3,6-11,13H,4-5,12H2,(H,42,44) |
InChI 键 |
WULALRGFFYJWOL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN(C2=CC=CC(=C2F)C(=O)NC3=C(C=C(C=C3Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


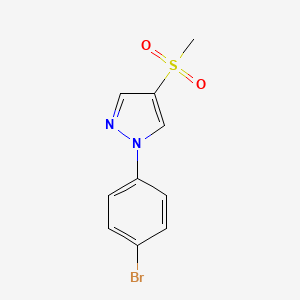
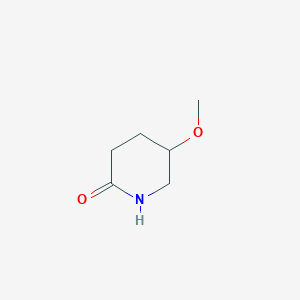
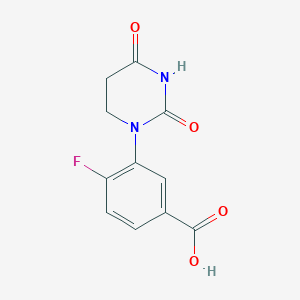
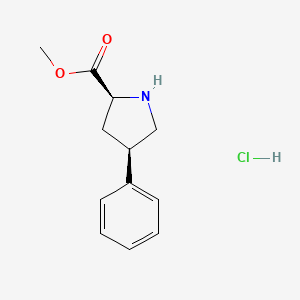
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
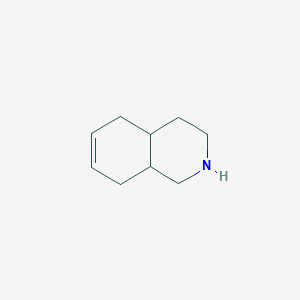
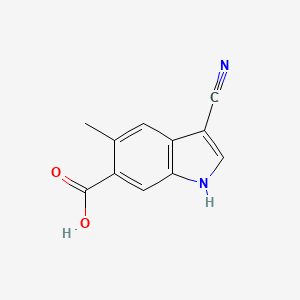
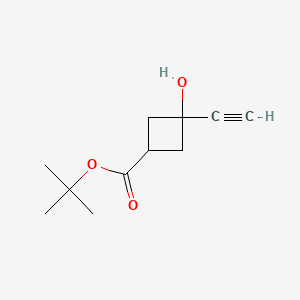
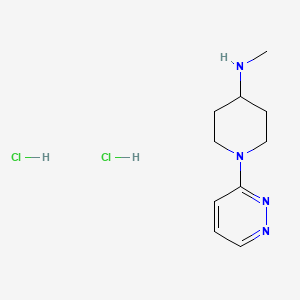
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
